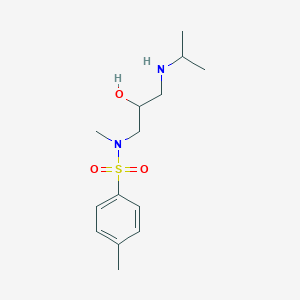
N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy and isopropylamino group on a propyl chain.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-3-(isopropylamino)propanol and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is conducted at a temperature range of 0°C to room temperature to control the rate and selectivity of the reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction parameters to ensure consistency and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Scale-Up: Industrial-scale production involves scaling up the batch process, with additional considerations for safety, waste management, and cost efficiency.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid and sulfuric acid for nitration, bromine in the presence of iron for bromination.
Major Products Formed:
Oxidation: Formation of N-(2-oxo-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide.
Reduction: Formation of this compound amine.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
作用机制
Mode of Action
Nipradilol interacts with its targets by blocking the α1 and β-adrenergic receptors . This blocking action inhibits the binding of norepinephrine and epinephrine to these receptors, thereby reducing the physiological responses mediated by these neurotransmitters . Additionally, Nipradilol has a nitric oxide (NO) donative action , which means it can release nitric oxide, a potent vasodilator, contributing to its therapeutic effects .
Biochemical Pathways
The blocking of α1 and β-adrenergic receptors by Nipradilol affects several biochemical pathways. It reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a decrease in the contractility of the heart and smooth muscle tissues . The release of nitric oxide by Nipradilol activates the guanylate cyclase pathway, leading to the production of cyclic guanosine monophosphate (cGMP), which further promotes vasodilation .
Pharmacokinetics
It is known that nipradilol can penetrate the posterior retina after topical application , suggesting that it has good ocular bioavailability
Result of Action
The combined α1, β-adrenergic receptor blocking, and nitric oxide donative actions of Nipradilol result in a decrease in intraocular pressure . This makes it an effective treatment for glaucoma . Additionally, Nipradilol has been shown to have a neuroprotective effect, reducing N-methyl-D-aspartate (NMDA)-induced retinal damage in rats .
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Acebutolol: A beta-blocker with a similar structure but different functional groups.
Nipradilol: A beta-blocker with additional nitric oxide-donating properties.
N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)urea: A compound with a similar isopropylamino group but different substituents on the benzene ring.
This comprehensive overview highlights the importance and versatility of N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide in various scientific and industrial fields
属性
IUPAC Name |
N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQULWQERGQJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)
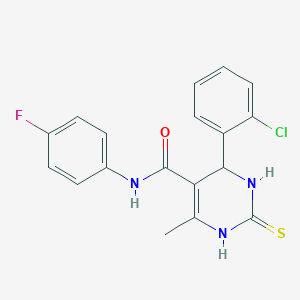
![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)
![2,4-difluoro-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}benzamide](/img/structure/B2881934.png)
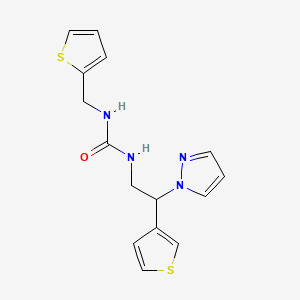
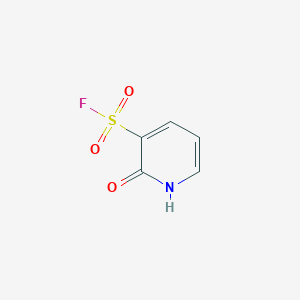
![6-Cyclopropyl-3-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2881938.png)
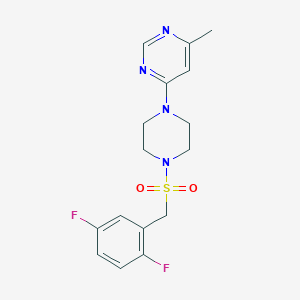
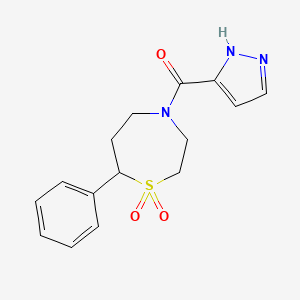

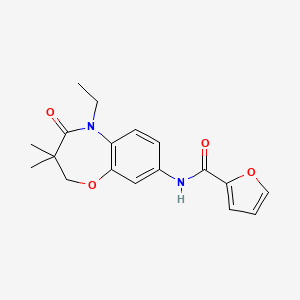
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)
